6-Ethoxy-7-fluoro-2-methylquinoxaline 6-Ethoxy-7-fluoro-2-methylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973689
InChI: InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol

6-Ethoxy-7-fluoro-2-methylquinoxaline

CAS No.:

Cat. No.: VC15973689

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-7-fluoro-2-methylquinoxaline -

Specification

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
IUPAC Name 6-ethoxy-7-fluoro-2-methylquinoxaline
Standard InChI InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3
Standard InChI Key PVGBPEWXLRRGRP-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a quinoxaline core—a bicyclic system comprising two fused benzene and pyrazine rings. Key substituents include:

  • Ethoxy group (-OCH2_2CH3_3): Positioned at carbon 6, this group enhances lipophilicity and influences metabolic stability .

  • Fluorine atom (-F): Located at carbon 7, fluorine’s electronegativity modulates electronic properties and binding interactions .

  • Methyl group (-CH3_3): At carbon 2, this substituent contributes steric effects and modulates solubility .

The simplified molecular-input line-entry system (SMILES) notation for this compound is CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F, which encapsulates its structural topology .

Physical and Chemical Properties

Critical physicochemical parameters include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point312.7 ± 37.0 °C at 760 mmHg
Flash Point142.9 ± 26.5 °C
LogP (Partition Coefficient)2.87
Vapour Pressure0.0 ± 0.6 mmHg at 25°C

These properties underscore its moderate lipophilicity and stability under standard conditions, making it suitable for laboratory handling and formulation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-ethoxy-7-fluoro-2-methylquinoxaline typically involves condensation reactions between appropriately substituted o-phenylenediamine derivatives and α-diketones or their equivalents. Key methods include:

  • Cyclocondensation: Reaction of 4-ethoxy-5-fluoro-1,2-diaminobenzene with methylglyoxal under acidic conditions.

  • Halogenation Followed by Alkoxylation: Introduction of fluorine via electrophilic substitution, followed by ethoxy group incorporation using nucleophilic aromatic substitution .

Yields vary depending on reaction optimization, with purification often achieved through recrystallization or chromatography.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents requires precise control of reaction conditions .

  • Functional Group Compatibility: The ethoxy group’s sensitivity to strong acids necessitates mild reaction environments.

Comparative Analysis with Structural Analogues

The compound’s uniqueness becomes evident when compared to related quinoxaline derivatives:

CompoundMolecular FormulaKey Structural DifferencesBiological Implications
7-EthoxyquinoxalineC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}Lacks methyl group at C2Reduced steric hindrance; lower potency
6-FluoroquinoxalineC8H5FN2\text{C}_8\text{H}_5\text{FN}_2Simpler structure; no ethoxy or methylHigher reactivity but poor selectivity
2-MethylquinoxalineC9H8N2\text{C}_9\text{H}_8\text{N}_2Baseline structure without substituentsLimited pharmacological activity

The synergistic effects of fluorine, ethoxy, and methyl groups in 6-ethoxy-7-fluoro-2-methylquinoxaline confer enhanced target selectivity and metabolic stability .

Applications in Drug Discovery

Lead Compound Optimization

This compound serves as a scaffold for analog development. Modifications explored include:

  • Variation of Alkoxy Groups: Replacing ethoxy with larger alkoxy chains to modulate solubility .

  • Introduction of Additional Halogens: Enhancing binding through halogen bonding.

Formulation Challenges

  • Solubility Limitations: Addressed via prodrug strategies or nanoformulations .

  • Stability in Aqueous Media: Susceptibility to hydrolysis necessitates pH-controlled formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator